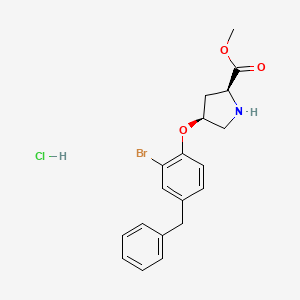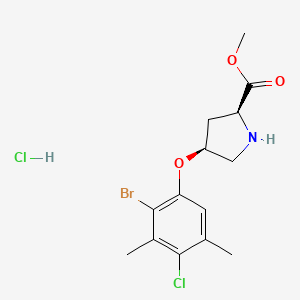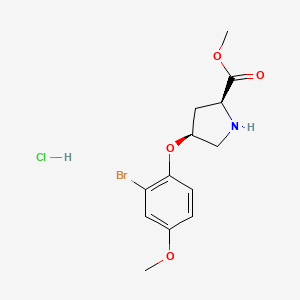
3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Descripción general
Descripción
3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H24N2.2ClH. It has a molecular weight of 269.26 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride, involves various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2.2ClH/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12;;/h11-13H,2-10H2,1H3;2*1H. The InChI key is LQXPKHFNSMHISM-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidine derivatives are involved in a wide range of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride include a molecular weight of 269.26 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Piperidine Alkaloids in Medicinal Research
Piperidine alkaloids, a group to which 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is related, are known for their wide range of biological activities and therapeutic potential. For example, piperidine alkaloids derived from plants like Pinus species have been explored for their medicinal importance, showing promise in drug research due to their diverse therapeutic applications (Singh et al., 2021). The structural flexibility of the piperidine nucleus allows for the development of new pharmacophores with high therapeutic efficacy, making these compounds valuable in drug discovery and development processes.
Piperidine Derivatives in Drug Discovery
Piperidine derivatives play a significant role in the development of new drugs due to their pharmacophoric properties. They are key components in several antipsychotic agents, demonstrating the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at specific receptors (Sikazwe et al., 2009). This highlights the potential of piperidine derivatives, including 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride, in contributing to the development of new therapeutic agents targeting various biological receptors.
Spiropiperidines in Medicinal Chemistry
The synthesis and exploration of spiropiperidines, which are structurally related to piperidine derivatives, have gained attention in drug discovery due to their three-dimensional chemical space exploration (Griggs et al., 2018). The methodologies used for constructing spiropiperidines could offer insights into novel synthetic approaches that might be applicable to 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride, potentially expanding its range of applications in medicinal chemistry.
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXEYXMUVJNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)
![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)




![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)





